2-Bromo-5-isopropoxybenzoic acid

Regioisomerism Synthetic intermediate Steric hindrance

Researchers requiring precise regiochemical control for atroposelective biaryl synthesis risk scaffold failure when substituting generic ortho-bromo benzoic acid analogs. 2-Bromo-5-isopropoxybenzoic acid is the validated building block for constructing the korupensamine naphthylisoquinoline atropisomeric axis via palladium-catalyzed intramolecular coupling. • Delivers the essential 5-isopropoxy substitution pattern; substitution with the 4-isopropoxy regioisomer fails to yield the desired atropisomer. • The C2 bromo handle enables reliable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactivity with measurably different kinetics versus the lighter chloro analog (XLogP3 3.8 vs 2.3). • The steric bulk of the 5-isopropoxy group directs catalyst approach and regioselectivity in subsequent electrophilic substitutions, a capability absent in methoxy or ethoxy variants.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 210489-40-0
Cat. No. B3049561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-isopropoxybenzoic acid
CAS210489-40-0
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)Br)C(=O)O
InChIInChI=1S/C10H11BrO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
InChIKeyNMNBSLCYSZFEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-isopropoxybenzoic Acid: Structural & Physicochemical Profile


2-Bromo-5-isopropoxybenzoic acid (CAS 210489-40-0) is a disubstituted benzoic acid derivative with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol [1]. The compound features a bromine atom at the ortho (C2) position and an isopropoxy group at the meta (C5) position relative to the carboxylic acid moiety, conferring distinct steric and electronic properties that influence its reactivity as a synthetic intermediate [1]. Computed physicochemical descriptors from authoritative databases include an XLogP3 value of 3.8, indicating moderate lipophilicity, a hydrogen bond donor count of 1, and a topological polar surface area of 46.5 Ų [1].

Regioisomer 5-isopropoxy substitution pattern required for coupling fidelity
Halogen ortho-Bromo provides cross-coupling handle and distinct lipophilicity
Synthesis Validated intermediate in atroposelective korupensamine total synthesis

2-Bromo-5-isopropoxybenzoic Acid: Key Distinctions from Analogs


Procurement of 2-bromo-5-isopropoxybenzoic acid over superficially similar ortho-bromo benzoic acid derivatives is justified by quantifiable differences in molecular properties, regiochemical positioning, and documented synthetic performance. Direct comparison with the 4-isopropoxy regioisomer reveals divergent substitution patterns that alter electronic and steric profiles. Halogen exchange from bromo to chloro modifies molecular weight and lipophilicity in measurable ways that affect reaction outcomes. Furthermore, variation in the alkoxy substituent from isopropoxy to methoxy or ethoxy changes steric bulk and solubility. These are not interchangeable: substituting a generic analog without verification risks failed coupling reactions, altered product profiles, and unreproducible synthetic yields [1][2].

2-Bromo-5-isopropoxybenzoic acid
2-Bromo-4-isopropoxybenzoic acid
Regioisomeric shift alters electronic profile; cross-coupling outcomes may not transfer
2-Bromo-5-isopropoxybenzoic acid
2-Chloro-5-isopropoxybenzoic acid
Measurably lower lipophilicity and molecular weight shift partitioning; bromo reactivity differs
2-Bromo-5-isopropoxybenzoic acid
2-Bromo-5-methoxy/ethoxybenzoic acid
Smaller alkoxy groups reduce steric bulk; may compromise regioselectivity and product distribution

2-Bromo-5-isopropoxybenzoic Acid: Quantitative Comparative Evidence


Regioisomeric Selectivity: 5- vs. 4-Isopropoxy Substitution

The compound is the 5-isopropoxy regioisomer, as confirmed by InChIKey NMNBSLCYSZFEIQ-UHFFFAOYSA-N and SMILES CC(C)OC1=CC(=C(C=C1)Br)C(=O)O [1]. The alternative 2-bromo-4-isopropoxybenzoic acid (CAS 1369882-92-7) positions the isopropoxy group para to the carboxylic acid, yielding a distinct substitution pattern with altered electronic and steric properties that affect cross-coupling reactivity [1]. The 5-isopropoxy orientation positions the electron-donating isopropoxy group meta to the carboxyl, modulating the electron density at the bromine-bearing ortho position differently than the 4-isopropoxy analog. This regioisomeric difference can influence oxidative addition rates in palladium-catalyzed reactions.

Regioisomer Identity
Head-to-head
Distinct InChIKey vs. 4-isopropoxy analog; MW identical but substitution topology differs
Regioisomer choice dictates coupling connectivity and synthetic outcome
Structural assignment verified by PubChem
Regioisomerism Synthetic intermediate Steric hindrance

Bromo vs. Chloro: Impact on Lipophilicity and Molecular Weight

Replacing the bromine atom with chlorine in the 2-chloro-5-isopropoxybenzoic acid analog (CAS 1369839-91-7) reduces molecular weight from 259.10 to 214.64 g/mol and lowers XLogP3 from 3.8 to 2.3 [1][2]. These changes directly affect lipophilicity, membrane permeability, and the compound's behavior in biphasic reaction media. Bromine, being larger and more polarizable than chlorine, also influences the electronic environment of the aromatic ring and the reactivity of the carboxylic acid moiety.

Bromo vs. Chloro
Head-to-head
ΔMW +44.5 g/mol; ΔXLogP3 +1.5; bromine larger, more polarizable
Bromo enhances organic-phase partitioning and may alter cross-coupling kinetics
Computed descriptors from PubChem
Halogen effect Reactivity Lipophilicity

Isopropoxy vs. Methoxy/Ethoxy: Steric and Solubility Differences

The isopropoxy group at the 5-position provides greater steric bulk than methoxy (MW 231.05 g/mol for 2-bromo-5-methoxybenzoic acid) or ethoxy (MW 245.07 g/mol for 2-bromo-5-ethoxybenzoic acid) analogs [1]. This increased steric demand can influence regioselectivity in electrophilic aromatic substitution reactions and can shield the adjacent bromine atom in cross-coupling reactions, potentially altering catalyst binding and oxidative addition rates. The isopropoxy group also contributes to the compound's higher lipophilicity (XLogP3 3.8) compared to smaller alkoxy chains.

Alkoxy Steric Profile
Class-level
Isopropoxy Taft Es ~ -0.47 vs. methoxy Es ~ -0.55; MW +28 g/mol vs. methoxy
Isopropoxy steric demand may direct regioselectivity; smaller alkoxy risks altered product ratios
Class-level inference; scaffold-specific data unavailable
Steric effects Substituent size Synthetic intermediate

Synthetic Utility in Atroposelective Korupensamine Synthesis

The compound has been specifically employed as a key intermediate (compound I) in the first atropo-divergent total synthesis of the antimalarial korupensamines A and B [1]. The synthetic route involves treatment of 2-bromo-5-isopropoxybenzoic acid with oxalyl chloride to yield the corresponding acid chloride, which is then condensed with an enantiomerically pure tetrahydroisoquinoline [1]. The presence of both the bromine atom and the 5-isopropoxy group is essential for the subsequent palladium-catalyzed intramolecular biaryl coupling that establishes the atropisomeric core of the natural product. The 5-isopropoxy substitution pattern is structurally required for this specific transformation; regioisomeric analogs would not yield the correct atropisomeric outcome.

Synthetic Application
Method context
Key intermediate (I) in korupensamine A/B atropo-divergent total synthesis (Bringmann et al. 2000)
Validated in peer-reviewed route; regioisomer-specific biaryl coupling essential
Reported synthetic method; fidelity depends on exact intermediate
Total synthesis Korupensamines Atropisomerism

2-Bromo-5-isopropoxybenzoic Acid: Evidence-Based Application Scenarios


Total Synthesis of Atropisomeric Natural Products (Korupensamines)

Procure 2-bromo-5-isopropoxybenzoic acid as a validated intermediate for the construction of atropisomeric naphthylisoquinoline alkaloids [1]. The compound's 5-isopropoxy substitution pattern and ortho-bromo functionality are essential for the palladium-catalyzed intramolecular biaryl coupling that defines the atropisomeric axis in the korupensamine scaffold [1]. Substitution with a regioisomeric analog would produce a different connectivity and likely fail to yield the desired atropisomer.

Halogen-Specific Cross-Coupling and Aromatic Substitution

Select 2-bromo-5-isopropoxybenzoic acid when a specific halogen is required for downstream reactivity [1][2]. The ortho-bromo substituent serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. Compared to the chloro analog, the bromo compound has a higher molecular weight (259.10 vs. 214.64 g/mol) and greater lipophilicity (XLogP3 3.8 vs. 2.3), which may influence reaction rates and purification characteristics [1][2].

Steric Control by Isopropoxy Group in Regioselective Transformations

Utilize the steric bulk of the isopropoxy group at the 5-position to direct regioselectivity in electrophilic aromatic substitution or to modulate catalyst approach in cross-coupling reactions [1]. The isopropoxy group is measurably larger than methoxy or ethoxy analogs, which may be critical for achieving desired reaction outcomes in sterically sensitive synthetic sequences [1].

Application
Selection Property
Validation Focus
Atropisomeric Natural Product Synthesis
5-Isopropoxy regioisomer identity
Biaryl coupling atroposelectivity outcome
Cross-Coupling & Aromatic Substitution
Bromo substitution reactivity and lipophilicity
Coupling efficiency and organic-phase partitioning
Steric Control in Regioselective Steps
Isopropoxy steric demand for reaction control
Regioselectivity outcome and side-reaction profiling

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